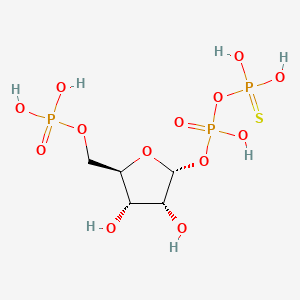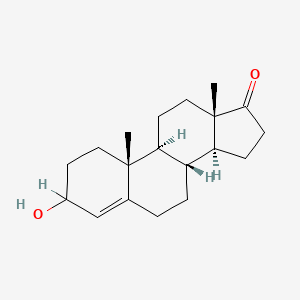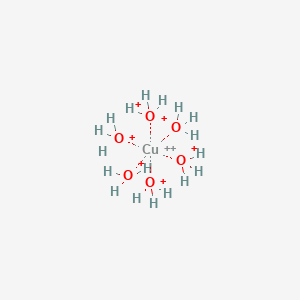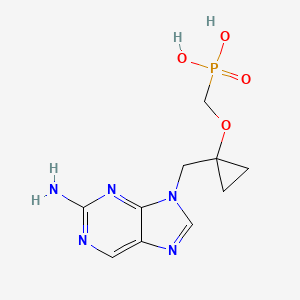
Phenoxymethylpenicillin(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxymethylpenicillin(1-) is a penicillinate anion. It is a conjugate base of a phenoxymethylpenicillin.
Scientific Research Applications
Microneedle Biosensors for Drug Monitoring : A study demonstrated the use of microneedle-based β-lactam biosensors for real-time monitoring of phenoxymethylpenicillin in human subjects. This minimally invasive method shows potential for individualized antibiotic dosing and real-time drug monitoring in clinical settings (Rawson et al., 2019).
Pharmacokinetics in Healthy Volunteers : Research exploring the pharmacokinetics of phenoxymethylpenicillin (penicillin-V) in adults was conducted to support the planning of larger dosing studies. This study contributes to understanding the body's handling of the drug (Rawson et al., 2021).
Efficacy in Lyme Borreliosis Treatment : A study compared phenoxymethylpenicillin with minocycline in treating erythema migrans, a symptom of Lyme borreliosis. It found that a 3-week course of treatment with either antibiotic was effective in preventing late symptoms of the disease (Breier et al., 2005).
Use During Pregnancy : Research has shown that treatment with oral phenoxymethylpenicillin during pregnancy presents minimal, if any, teratogenic risk to the fetus. This was concluded from a large population-based case-control study (Czeizel et al., 2000).
Comparison with Amoxicillin : A systematic review compared the clinical effect of phenoxymethylpenicillin and amoxicillin for infections treated in ambulatory care. The study suggests that non-Scandinavian countries should consider phenoxymethylpenicillin due to its narrower spectrum (Skarpeid & Høye, 2018).
Bioavailability Study : A comparative study of two phenoxymethylpenicillin potassium tablet formulations in healthy volunteers was conducted. It provided insights into the bioavailability and performance of different formulations of this antibiotic (Moreno et al., 2007).
Antibacterial Composite Material : A study found that phenoxymethylpenicillin intercalated into a layered double hydroxide forms a composite with effective anti-bacterial activity. This suggests applications in sustained-release anti-bacterial medications (Li et al., 2006).
Metabolomic Effects in Rats : An evaluation of the effects of penicillin treatment on the metabolome of rats was conducted using LC/MS- and NMR-based metabolic profiling. This study contributes to understanding the broader impacts of penicillin on host metabolism (Sun et al., 2013).
Use in Veterinary Medicine : Phenoxymethylpenicillin has been used in veterinary medicine for treating bacterial diseases in chickens, specifically for the treatment and metaphylaxis of necrotic enteritis caused by Clostridium perfringens (Dechra Veterinary Products, 2017).
properties
Product Name |
Phenoxymethylpenicillin(1-) |
|---|---|
Molecular Formula |
C16H17N2O5S- |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
InChI Key |
BPLBGHOLXOTWMN-MBNYWOFBSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



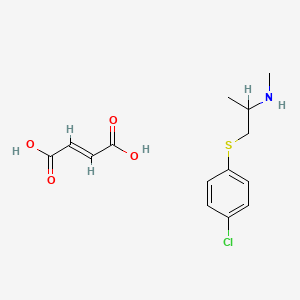

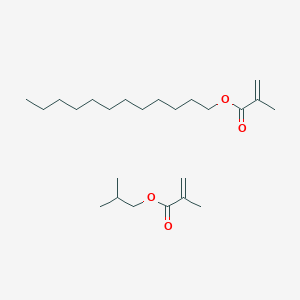
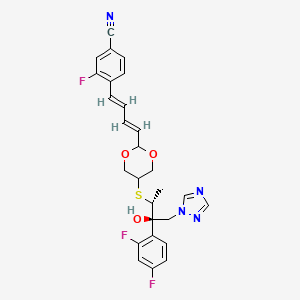

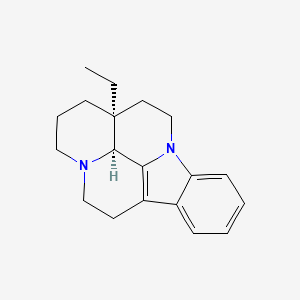

![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
